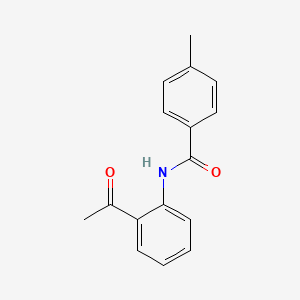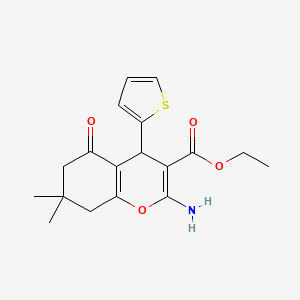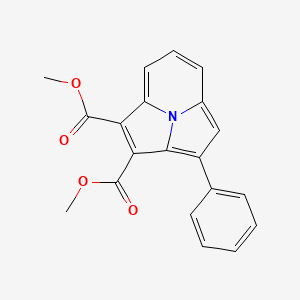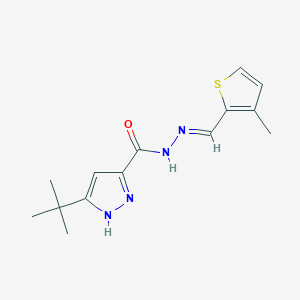
4-(4-Fluorophenyl)-1,2,3-selenadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-1,2,3-selenadiazole is an organic compound that belongs to the class of selenadiazoles. This compound is characterized by the presence of a selenadiazole ring, which is a five-membered ring containing selenium and nitrogen atoms, and a fluorophenyl group attached to the ring. The unique combination of selenium and fluorine in its structure imparts distinctive chemical and physical properties, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-1,2,3-selenadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorophenylhydrazine with selenium dioxide in the presence of a suitable solvent under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the selenadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Fluorophenyl)-1,2,3-selenadiazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenadiazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-1,2,3-selenadiazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-1,2,3-selenadiazole involves its interaction with specific molecular targets. The selenium atom can form bonds with various biological molecules, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-Fluoroamphetamine: A psychoactive compound with a fluorophenyl group.
4-Fluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
1-Ethynyl-4-fluorobenzene: A fluorinated aromatic compound used in organic synthesis.
Uniqueness: 4-(4-Fluorophenyl)-1,2,3-selenadiazole is unique due to the presence of both selenium and fluorine in its structure This combination imparts distinctive reactivity and properties, making it valuable in various research fields
Eigenschaften
CAS-Nummer |
27892-92-8 |
|---|---|
Molekularformel |
C8H5FN2Se |
Molekulargewicht |
227.11 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)selenadiazole |
InChI |
InChI=1S/C8H5FN2Se/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H |
InChI-Schlüssel |
NIHZVPUCTFUCGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C[Se]N=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-](/img/structure/B11991995.png)

![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)
![9'-Chloro-2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11992024.png)

![4-chloro-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11992028.png)


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11992065.png)


![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)
![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)
